molecular formula C3H6O2S B151964 Methyl vinyl sulfone CAS No. 3680-02-2

Methyl vinyl sulfone

Cat. No.: B151964
CAS No.: 3680-02-2
M. Wt: 106.15 g/mol
InChI Key: WUIJTQZXUURFQU-UHFFFAOYSA-N
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Description

Methyl vinyl sulfone is an organic compound characterized by the presence of a vinyl group bonded to a sulfone group. Its chemical formula is C3H6O2S. This compound is known for its electrophilic properties, making it a valuable reagent in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

    Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.

    Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method involves the decarboxylation of α,β-unsaturated carboxylic acids in the presence of sulfonylating agents.

    Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed in the presence of bases to yield vinyl sulfones.

Industrial Production Methods:

    Wittig Reaction: The Wittig reaction of α-sulfinyl phosphonium ylides with aldehydes is a common industrial method for producing vinyl sulfones.

    β-Elimination of Halosulfones: This method involves the elimination of halogen atoms from halosulfones to form vinyl sulfones.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

    Reagent in Organic Synthesis: this compound is widely used as a reagent in organic synthesis due to its electrophilic properties.

Biology:

    Protein Modification: this compound is used in bioconjugation reactions to modify proteins.

Medicine:

    Enzyme Inhibition: this compound is used as an inhibitor of cysteine proteases.

Industry:

    Dye Manufacturing: this compound is used in the production of vinyl sulfone dyes.

Mechanism of Action

Target of Action

Methyl vinyl sulfone primarily targets the thiol of cysteine residues . This compound is widely used as a potent irreversible inhibitor of cysteine proteases , a group of enzymes that play a crucial role in protein degradation, signal transduction, and regulation of the cell cycle.

Mode of Action

The sulfone group in this compound makes the vinyl group electrophilic, allowing it to act as a pharmacophore for binding to the thiol of cysteine residues . This interaction results in the inactivation of the target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Biochemical Pathways

this compound affects the biochemical pathways involving cysteine proteases. For instance, it targets cruzain, the major cysteine protease of the protozoa Trypanosoma cruzi, which causes Chagas disease . The irreversible reaction of this drug with a biologically relevant thiol can lead to undesired side reactions, such as toxicity due to reaction with glutathione and depletion of the glutathione pool, or alkylation of membrane proteins .

Pharmacokinetics

The compound’s covalent reaction with a target enzyme is known to enhance binding affinity and prolong the resting time at the enzyme . This time is strongly influenced by the free binding energy of the corresponding enzyme-inhibitor complex .

Result of Action

The result of this compound’s action is the inactivation of its target enzymes, leading to potential therapeutic effects. For example, K11777, a vinyl sulfone-based compound, has shown promise as a potent inhibitor of parasitic and mammalian proteases in preclinical studies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with thiols can be modified from an irreversible to a reversible reaction . .

Comparison with Similar Compounds

    Divinyl Sulfone: Similar to methyl vinyl sulfone but contains two vinyl groups.

    Phenyl Vinyl Sulfone: Contains a phenyl group instead of a methyl group.

    Ethyl Vinyl Sulfone: Contains an ethyl group instead of a methyl group.

Uniqueness of this compound: this compound is unique due to its high reactivity and selectivity in nucleophilic addition reactions. Its small size and simple structure make it an ideal reagent for modifying proteins and synthesizing complex molecules. Additionally, its use in enzyme inhibition and dye manufacturing highlights its versatility and importance in various fields .

Properties

IUPAC Name

1-methylsulfonylethene
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InChI

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3
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InChI Key

WUIJTQZXUURFQU-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)C=C
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Molecular Formula

C3H6O2S
Record name METHYL VINYL SULFONE
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DSSTOX Substance ID

DTXSID1031628
Record name Methyl vinyl sulfone
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Molecular Weight

106.15 g/mol
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Physical Description

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992)
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Boiling Point

252 to 255 °F at 24 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992)
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Density

1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

3680-02-2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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